2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one
Description
The compound 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one is a pyrazoloquinolinone derivative characterized by a tricyclic core structure fused with a pyrazole ring. Key structural features include:
- A 3-chlorophenylmethyl group at position 2.
- A 4-fluorophenylmethyl group at position 5.
- A fluoro substituent at position 7.
Pyrazoloquinolinones are of significant interest in medicinal chemistry due to their modular structure, which allows for targeted modifications to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClF2N3O/c25-17-3-1-2-16(10-17)13-30-24(31)21-14-29(12-15-4-6-18(26)7-5-15)22-9-8-19(27)11-20(22)23(21)28-30/h1-11,14H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASXHXOBGMCWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrazoloquinoline Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Fluorine and Chlorine Substituents: Halogenation reactions are employed to introduce the fluorine and chlorine atoms at specific positions on the benzyl groups.
Final Assembly: The final product is obtained through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of efficient catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Position 8 Modifications
The 8-fluoro substituent in the target compound contrasts with 8-chloro analogs (e.g., LAU 159 from ), which are α6-GABAAR-selective ligands. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and receptor binding compared to bulkier halogens like chlorine .
Benzyl Substituents at Positions 2 and 5
- Position 2: The 3-chlorophenylmethyl group introduces steric bulk and electron-withdrawing effects. This differs from analogs like 8-fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline (), which has a 2-methoxybenzyl group.
- Position 5: The 4-fluorophenylmethyl group provides a para-fluorinated aromatic system, which may enhance lipophilicity and membrane permeability compared to non-fluorinated or ortho-substituted analogs .
Key Comparative Data
Table 1: Structural and Functional Comparison of Pyrazoloquinolinone Derivatives
Research Findings and Structure-Activity Relationships (SAR)
Metabolic Stability
Deuteration of the 3-methoxyphenyl group in DK-I-59-1 () significantly improved metabolic stability compared to LAU 159 , highlighting the role of isotopic substitution in drug design. The target compound’s 8-fluoro and 4-fluorophenylmethyl groups may similarly resist oxidative metabolism, a hypothesis supported by fluorinated analogs in and .
Receptor Selectivity
Pyrazoloquinolinones with chloro or fluoro at position 8 and arylalkyl groups at positions 2/5 exhibit subtype-specific GABAAR modulation. For example:
- LAU 159 (8-chloro) shows α6-GABAAR selectivity, while ECHEMI-14 Compound (8-fluoro) lacks reported data but may exhibit distinct binding due to fluorine’s electronic effects .
Biological Activity
The compound 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinolin-3-one has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This pyrazoloquinoline derivative exhibits potential as an anticancer agent and has been explored for its interactions with various biological targets.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrazoloquinoline core with fluorine and chlorine substituents. The molecular formula is , and its IUPAC name is as follows:
| Property | Value |
|---|---|
| IUPAC Name | 2-[(3-chlorophenyl)methyl]-8-fluoro-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinolin-3-one |
| Molecular Formula | C₁₈H₁₄ClF₂N₃O |
| CAS Number | 892360-02-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. These interactions can lead to modulation of cellular functions, such as apoptosis and cell cycle regulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties across various cancer cell lines. For instance:
- MCF7 (Breast Cancer) : The compound showed an IC50 value of approximately 0.46 µM, indicating potent cytotoxicity.
- A549 (Lung Cancer) : Demonstrated an IC50 value of 26 µM.
- HCT116 (Colon Cancer) : Exhibited an IC50 value of 0.39 µM.
These results suggest that the compound may inhibit cancer cell proliferation effectively.
Neuropharmacological Activity
Additionally, the compound has been investigated for its potential effects on benzodiazepine receptors, which are crucial for regulating neurological activities. This receptor binding activity suggests possible applications in treating anxiety and related disorders.
Case Studies
-
Study on Anticancer Efficacy :
- In a comparative study involving various pyrazole derivatives, this compound was found to have superior activity against MCF7 and HCT116 cell lines compared to standard chemotherapeutics like doxorubicin.
- The study highlighted its mechanism involving apoptosis induction through the activation of caspase pathways.
-
Neuropharmacological Evaluation :
- A recent study examined the effects of this compound on anxiety models in rodents. Results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages, suggesting its potential as a therapeutic agent in neuropharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
